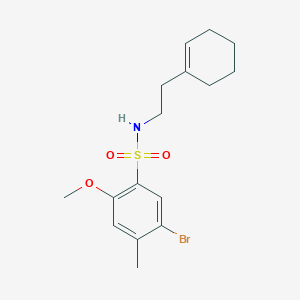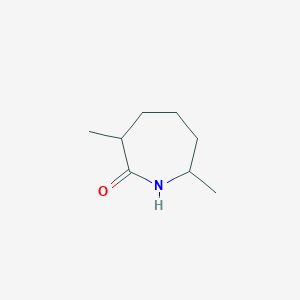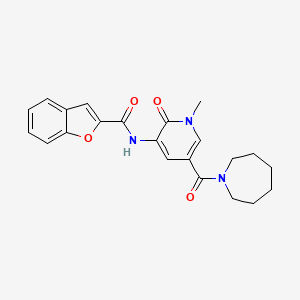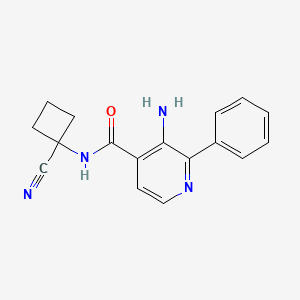
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCPA is a selective adenosine A1 receptor agonist, which means that it binds to and activates A1 receptors in the body. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mécanisme D'action
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide binds to and activates the adenosine A1 receptor, which is a G protein-coupled receptor. When activated, the A1 receptor inhibits the activity of adenylate cyclase, which reduces the production of cyclic AMP (cAMP). This leads to a variety of downstream effects, including the inhibition of neurotransmitter release, the inhibition of calcium channels, and the activation of potassium channels.
Biochemical and Physiological Effects:
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of neurotransmitter release: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine, which can have a variety of effects on the body.
2. Reduction of inflammation: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to reduce inflammation in a variety of different tissues, including the brain, lungs, and liver.
3. Regulation of blood pressure: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to regulate blood pressure by reducing the activity of the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is its selectivity for the adenosine A1 receptor. This allows researchers to selectively activate this receptor without affecting other receptors in the body. However, one limitation of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide. Some possible areas of study include:
1. The role of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide in the regulation of sleep: Adenosine is known to play a role in the regulation of sleep, and 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide may be a useful tool for studying this process.
2. The use of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide in the treatment of inflammation: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to have anti-inflammatory effects, and further research may explore its potential as a therapeutic agent for inflammatory diseases.
3. The development of more potent and selective adenosine A1 receptor agonists: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is a useful tool for studying the A1 receptor, but more potent and selective agonists may be developed in the future to further refine this research.
Méthodes De Synthèse
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide can be synthesized using a variety of methods, but one of the most common is the reaction of 3-aminopyridine-4-carboxylic acid with 1-cyanocyclobutane. This reaction produces 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide as a white crystalline solid, which can be purified and used in further experiments.
Applications De Recherche Scientifique
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been used in a wide range of scientific research applications. One of the most common uses is in the study of adenosine receptors and their role in the body. Adenosine receptors are involved in many different physiological processes, including sleep, inflammation, and pain perception. By selectively activating the A1 receptor with 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide, researchers can better understand the role of this receptor in these processes.
Propriétés
IUPAC Name |
3-amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-11-17(8-4-9-17)21-16(22)13-7-10-20-15(14(13)19)12-5-2-1-3-6-12/h1-3,5-7,10H,4,8-9,19H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQYEXDLMCZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C(C(=NC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


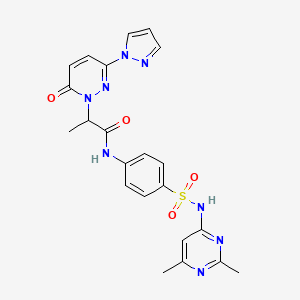
![6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2989955.png)
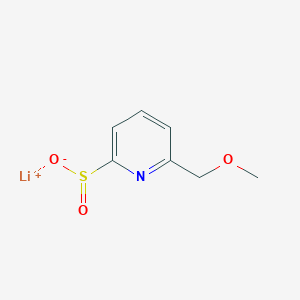
![2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide](/img/structure/B2989958.png)
![(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2989959.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2989960.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2989961.png)


